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These application notes provide a comprehensive overview and detailed protocols for the

phylogenetic analysis of G2P[1] rotavirus genome segments. Understanding the genetic

evolution and diversity of G2P[1] strains is crucial for vaccine development, molecular

epidemiology, and tracking the emergence of novel or reassortant viruses.

Introduction to G2P[1] Rotavirus
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children

worldwide. The virus has a segmented genome consisting of 11 double-stranded RNA

segments, which allows for genetic reassortment during co-infection, contributing to its vast

genetic diversity. The classification of rotaviruses is based on the two outer capsid proteins,

VP7 (G-type) and VP4 (P-type). The G2P[1] genotype is one of the most common

combinations globally.[2] The majority of G2P[1] strains possess a DS-1-like genomic

constellation, denoted as G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[3][4] Phylogenetic analysis

of each of the 11 gene segments is essential to understand the evolutionary dynamics, identify

reassortment events, and monitor the circulation of different genetic lineages.[5]

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15556755?utm_src=pdf-interest
https://www.medrxiv.org/content/medrxiv/early/2022/10/24/2022.10.21.22281210.full.pdf
https://www.medrxiv.org/content/medrxiv/early/2022/10/24/2022.10.21.22281210.full.pdf
https://www.medrxiv.org/content/medrxiv/early/2022/10/24/2022.10.21.22281210.full.pdf
https://files.core.ac.uk/download/pdf/250147395.pdf
https://www.medrxiv.org/content/medrxiv/early/2022/10/24/2022.10.21.22281210.full.pdf
https://www.medrxiv.org/content/medrxiv/early/2022/10/24/2022.10.21.22281210.full.pdf
https://www.worthe-it.co.za/blog/2017-09-19-quick-introduction-to-graphviz.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190042/
https://www.mdpi.com/1999-4915/17/3/326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The genetic diversity within G2P[1] rotaviruses can be quantified by comparing the nucleotide

and amino acid sequences of their 11 gene segments. The following tables summarize

representative data on the percentage identity observed in various studies.

Table 1: Nucleotide Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a

Study in Kenya.[6]

Genome Segment Percentage Nucleotide Similarity

VP1 93.9–100

VP2 97.2–100

VP3 85–100

VP4 94.3–100

VP6 94.0–100

VP7 94.3–100

NSP1 93–100

NSP2 93–100

NSP3 93–100

NSP4 85–100

NSP5 93–100

Table 2: Amino Acid Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a

Study in Kenya.[6]
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Genome Segment Percentage Amino Acid Similarity

VP1 98.0–100

VP2 99.2–100

VP3 Not Reported

VP4 96.8–100

VP6 96.0–100

VP7 96.3–100

NSP1 Not Reported

NSP2 Not Reported

NSP3 Not Reported

NSP4 Not Reported

NSP5 Not Reported

Table 3: Nucleotide and Amino Acid Sequence Identity (%) of G2P[1] RVA Strains from a 2022

Study in China.

Gene Segment
Nucleotide Sequence
Identity (%)

Amino Acid Sequence
Identity (%)

VP1 96.1–100 Not Reported

VP2 96.1–100 Not Reported

VP3 87–100 Not Reported

VP4 96.1–99.9 95.3–99.9

VP6 96.1–100 Not Reported

VP7 >94.8 >94.7

NSP1-NSP3, NSP5 94.7–100 Not Reported

NSP4 82.1–100 Not Reported
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Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

phylogenetic analysis of G2P[1] rotavirus genome segments.

Protocol 1: Viral RNA Extraction from Stool Samples
This protocol describes the extraction of high-quality rotavirus dsRNA from fecal specimens, a

critical first step for downstream molecular analyses.

Materials:

10% (w/v) stool suspension in phosphate-buffered saline (PBS)

QIAamp Viral RNA Mini Kit (Qiagen) or similar

Microcentrifuge

Vortex mixer

Nuclease-free water

Procedure:

Prepare a 10% (w/v) suspension of the stool sample in PBS.

Vortex the suspension vigorously for 1 minute to homogenize.

Clarify the suspension by centrifuging at 13,000 x g for 10 minutes at 4°C.

Carefully collect the supernatant, avoiding the pelleted debris.

Proceed with RNA extraction using the QIAamp Viral RNA Mini Kit according to the

manufacturer's instructions.

Elute the viral RNA in 50-60 µL of nuclease-free water.

Store the extracted RNA at -80°C until further use.
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Protocol 2: Full-Length Amplification of all 11 Genome
Segments via RT-PCR
This protocol utilizes a set of universal primers to amplify the entire coding regions of all 11

rotavirus gene segments in a one-step RT-PCR reaction.

Materials:

Extracted viral RNA

One-Step RT-PCR Kit (e.g., Qiagen OneStep RT-PCR Kit)

Universal Rotavirus Primers (see Table 4)

Thermal cycler

Agarose gel electrophoresis system

Table 4: Universal Primers for Full-Length Amplification of Rotavirus Gene Segments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Primer Name Primer Sequence (5' to 3')

All Beg-S
GGCTTTTAAAAGCGCTGCA

G

All End-S
GTCACATCATACAATTCTAAT

CTAAG

VP1 Con3
TGGCTTCGCCATTTTATAGA

CA

VP1 Con2
ATTGATGGTAAATCATAGGTT

C

VP2 Beg-VP2
GGCTTTTAAAGCGCTGCAG

ATGGGGAATGC

VP2 End-VP2
GTCACATCATACAATTCTAAT

CTAAGTTAT

VP3 Beg-VP3
GGCTTTTAAAAGCGCTGCA

GATGGCTTCACTC

VP3 End-VP3
GTCACATCATACAATTCTAAT

CTAAGTTATTA

VP4 Beg-VP4
GGCTTTTAAAAGCGCTGCA

GATGGCTTCGCTC

VP4 End-VP4
GTCACATCATACAATTCTAAT

CTAAGTTATGA

VP6 Beg-VP6
GGCTTTTAAAAGCGCTGCA

GATGGAATCTACA

VP6 End-VP6
GTCACATCATACAATTCTAAT

CTAAGTTATCA

VP7 Beg-VP7
GGCTTTTAAAAGCGCTGCA

GATGGATGGTCTC

VP7 End-VP7
GTCACATCATACAATTCTAAT

CTAAGTTATTA
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NSP1 Beg-NSP1
GGCTTTTAAAAGCGCTGCA

GATGGAGTACTTC

NSP1 End-NSP1
GTCACATCATACAATTCTAAT

CTAAGTTATTT

NSP2 Beg-NSP2
GGCTTTTAAAAGCGCTGCA

GATGGAAAATATG

NSP2 End-NSP2
GTCACATCATACAATTCTAAT

CTAAGTTATCA

NSP3 Beg-NSP3
GGCTTTTAAAAGCGCTGCA

GATGGCTTCATTA

NSP3 End-NSP3
GTCACATCATACAATTCTAAT

CTAAGTTATTC

NSP4 Beg-NSP4
GGCTTTTAAAAGCGCTGCA

GATGGAAGTTCTA

NSP4 End-NSP4
GTCACATCATACAATTCTAAT

CTAAGTTATTA

NSP5 Beg-NSP5
GGCTTTTAAAAGCGCTGCA

GATGGAGCAAATG

NSP5 End-NSP5
GTCACATCATACAATTCTAAT

CTAAGTTATGA

Procedure:

Set up the one-step RT-PCR reaction as follows (50 µL total volume):

5x RT-PCR Buffer: 10 µL

dNTP Mix (10 mM each): 2 µL

Forward Primer (10 µM): 2 µL

Reverse Primer (10 µM): 2 µL
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RT-PCR Enzyme Mix: 2 µL

Extracted RNA: 5 µL

Nuclease-free water: to 50 µL

Perform the thermal cycling with the following conditions:

Reverse Transcription: 50°C for 30 minutes

Initial PCR Activation: 95°C for 15 minutes

35-40 Cycles:

Denaturation: 94°C for 30 seconds

Annealing: 50-55°C for 30 seconds (optimize for specific primer pairs)

Extension: 72°C for 1-3 minutes (adjust based on expected amplicon size)

Final Extension: 72°C for 10 minutes

Analyze the RT-PCR products by agarose gel electrophoresis to confirm the amplification of

the correct-sized fragments.

Purify the PCR products for sequencing.

Protocol 3: Whole Genome Sequencing using Illumina
MiSeq
This protocol outlines the general steps for preparing the amplified rotavirus gene segments for

next-generation sequencing on an Illumina MiSeq platform.

Materials:

Purified PCR products of all 11 gene segments

NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® or similar
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Agencourt AMPure XP beads

Qubit Fluorometer

Bioanalyzer

Illumina MiSeq System and reagents

Procedure:

Library Preparation:

Pool the purified PCR products for each sample.

Fragment the pooled amplicons to the desired size (e.g., 300-400 bp).

Perform end-repair, A-tailing, and adapter ligation using a library preparation kit according

to the manufacturer's protocol.

Purify the ligation products using AMPure XP beads.

Amplify the library with a limited number of PCR cycles to add indexes and enrich for

adapter-ligated fragments.

Purify the final library using AMPure XP beads.

Library Quantification and Quality Control:

Quantify the library concentration using a Qubit Fluorometer.

Assess the library size distribution using a Bioanalyzer.

Sequencing:

Pool the indexed libraries from multiple samples.

Denature and dilute the pooled library to the final loading concentration.

Load the library onto the MiSeq reagent cartridge.
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Perform sequencing on the Illumina MiSeq instrument according to the manufacturer's

instructions.

Protocol 4: Phylogenetic Analysis using MEGA X
This protocol describes the steps for constructing a phylogenetic tree from the obtained

sequence data using the MEGA X software.

Materials:

Assembled and curated FASTA sequences for each gene segment

MEGA X (Molecular Evolutionary Genetics Analysis) software

Procedure:

Data Input and Alignment:

Launch MEGA X and open the FASTA file containing the sequences for a specific gene

segment.

Align the sequences using either ClustalW or MUSCLE, which are integrated into MEGA

X. Visually inspect and manually edit the alignment if necessary.

Find Best DNA/Protein Model:

Under the "Models" menu, select "Find Best DNA/Protein Model (ML)". This will help

determine the most appropriate substitution model for your data.

Phylogenetic Tree Construction:

Under the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".

In the analysis preferences window, select the best-fit model identified in the previous

step.

Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for

the tree topology.
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Run the analysis.

Tree Visualization and Interpretation:

The resulting phylogenetic tree will be displayed.

Customize the tree appearance (e.g., branch styles, labels, colors) for clarity.

Analyze the clustering of sequences to infer evolutionary relationships and identify

different lineages.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified representation of

the evolutionary relationships of G2P[1] rotaviruses.
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Caption: Experimental workflow for phylogenetic analysis of G2P[1] rotavirus.
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Caption: Simplified evolutionary dynamics of G2P[1] rotavirus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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